Crystal Structure of LSD1 in Complex with Compound 4 (PDB 7VQS): A Basis for Comparative Selectivity Profiling
The protein data bank entry PDB 7VQS contains a high-resolution crystal structure of LSD1 in complex with 'compound 4', a tranylcypromine-derived inhibitor [1]. While this entry is not a direct co-crystal of the target compound, it provides the precise molecular framework for docking studies of the 2,5-dimethylphenyl triazinone into the LSD1 active site. No analogous public crystal structure currently exists for the 2,3-dimethylphenyl or 2-ethylphenyl analogs. The availability of this structural template enables computational prioritization of the 2,5-dimethyl substitution pattern based on predicted complementarity to the hydrophobic enclosure formed by Val333, Phe538, and Trp695.
| Evidence Dimension | Structural biology – availability of LSD1 co-crystal template for docking |
|---|---|
| Target Compound Data | PDB 7VQS structure (LSD1-compound 4) available for molecular docking of 2,5-dimethylphenyl triazinone |
| Comparator Or Baseline | No public LSD1 co-crystal structures with 2,3-dimethylphenyl or 2-ethylphenyl triazinone analogs |
| Quantified Difference | Qualitative advantage: structural template exists vs. absent |
| Conditions | X-ray crystallography, PDB deposition |
Why This Matters
For structure-based procurement, the existence of a relevant structural biology template reduces the risk of acquiring a compound that cannot be rationally modeled against its primary target.
- [1] PDB 7VQS. Crystal structure of LSD1 in complex with compound 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. https://pdbj.org (accessed 2026-05-09). View Source
